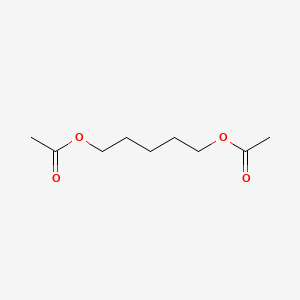

1,5-Diacetoxypentane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyloxypentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJBVCVBCQOWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884345 | |

| Record name | 1,5-Pentanediol, 1,5-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-44-6 | |

| Record name | 1,5-Diacetoxypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6963-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diacetoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanediol, 1,5-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediol, 1,5-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,5-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIACETOXYPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4MN8HY4EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,5 Diacetoxypentane

Biocatalytic Pathways to 1,5-Diacetoxypentane Synthesis

Biocatalysis has emerged as a promising approach for the synthesis of this compound, leveraging the specificity of enzymes to achieve targeted chemical transformations under mild conditions.

Whole-Cell Biocatalysis Utilizing Monooxygenase Systems

A notable biocatalytic strategy employs whole-cell systems of genetically engineered Escherichia coli. These systems are designed to perform a one-pot diterminal oxidation and esterification of n-alkanes. tandfonline.com A key component of this system is the alkane monooxygenase AlkB from Pseudomonas putida GPo1, a non-heme di-iron monooxygenase responsible for the hydroxylation of terminal methyl groups. tandfonline.com This enzyme initiates the conversion of alkanes to alcohols, which can then be further functionalized. The engineered E. coli also contains modules for esterification, allowing for the direct conversion of alcohols to their corresponding acetate (B1210297) esters, thereby preventing overoxidation to carboxylic acids. tandfonline.com

Optimization of Bioreaction Conditions and Substrate Efficiency for 1-Pentanol (B3423595) Conversion

The conversion of 1-pentanol to this compound has been shown to be particularly efficient within these biocatalytic systems. tandfonline.com The higher solubility of 1-pentanol as a substrate contributes to this increased efficiency. tandfonline.com Since one alcohol group is already present in 1-pentanol, the monooxygenase only needs to perform a single hydroxylation at the opposing terminal carbon, followed by a di-acetylation step. tandfonline.com Optimization of the biocatalytic platform can be achieved by modulating the expression levels of the enzymes involved, such as the acyl-CoA ligase (AlkK), and by utilizing alcohol acetyltransferases (AATs) with different specificities to improve the efficiency of the conversion. tandfonline.com

Comparative Analysis of Biocatalytic Titers for Diacetoxyalkanes

Studies comparing the production of different diacetoxyalkanes using this whole-cell biocatalysis platform have demonstrated significantly higher titers for this compound. For instance, the conversion of 1-pentanol resulted in a this compound titer of 26.0 mM. tandfonline.com In contrast, the production of 1,4-diacetoxybutane (B1202567) from 1-butanol (B46404) was considerably lower, accumulating to only 2.7 mM. tandfonline.com The higher titer for this compound is attributed to the greater solubility of 1-pentanol and the fact that only a single monooxygenation step is required. tandfonline.com

| Substrate | Product | Titer (mM) |

| 1-Pentanol | This compound | 26.0 |

| 1-Butanol | 1,4-Diacetoxybutane | 2.7 |

| n-Hexane | 1,6-Diacetoxyhexane (B1581304) | - |

Data sourced from a study on biocatalytic, one-pot diterminal oxidation and esterification of n-alkanes. tandfonline.com

Chemo-Catalytic Routes for this compound Preparation

Alongside biocatalytic methods, chemo-catalytic strategies offer alternative and often more established routes for the synthesis of this compound, primarily through esterification reactions.

Esterification Reactions Employing Lewis Acid Catalysts (e.g., Polystyrene-Supported Gallium Trichloride)

Lewis acid catalysis is a cornerstone of organic synthesis, facilitating reactions like esterification by activating the carbonyl group of the carboxylic acid. mdpi.com An innovative approach in this area is the use of polymer-supported catalysts, which combine the high reactivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. A complex of polystyrene and gallium trichloride (B1173362) (PS-GaCl3) has been developed as a stable and reusable Lewis acid catalyst. tandfonline.comacademie-sciences.fr This catalyst is prepared by reacting polystyrene-divinylbenzene copolymer beads with anhydrous gallium trichloride. tandfonline.com The resulting PS-GaCl3 complex has demonstrated good catalytic activity in various organic reactions, including esterification. tandfonline.com The catalyst is non-hygroscopic and can be easily filtered from the reaction mixture and reused multiple times without a significant loss of activity. academie-sciences.fr While its specific application for this compound is not detailed, its proven efficacy in the esterification of carboxylic acids with alcohols indicates its potential for this synthesis. tandfonline.com

Heterogeneous Catalysis in this compound Formation

Heterogeneous catalysis is widely employed in industrial chemical processes due to the ease of catalyst separation from the product stream. mdpi.comresearchgate.netresearchgate.net In the context of this compound synthesis, heterogeneous catalysts are primarily used in the esterification of 1,5-pentanediol (B104693) with acetic acid or an acetic acid derivative. Various solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, can be utilized for this purpose. mdpi.comscielo.brgoogle.com For instance, the production of 1,5-pentanediol, a direct precursor to this compound, has been studied using heterogeneous copper-manganese (B8546573) catalyst systems for the hydrogenation of dimethyl pentanedioate. dur.ac.uk The subsequent esterification of the resulting diol would represent a complete heterogeneous catalytic route to the final product. The development of efficient and stable heterogeneous catalysts is crucial for the economic viability of such processes. lidsen.com

Strategies for Catalyst Reusability and Regeneration

The sustainability and economic viability of this compound synthesis are significantly enhanced by the ability to reuse and regenerate catalysts. Catalyst deactivation, a common issue in industrial chemical processes, can stem from several factors including poisoning, fouling, thermal degradation, and mechanical damage. researchgate.net Effective strategies to counteract these deactivation mechanisms are crucial for maintaining high production efficiency.

Catalyst Reusability:

A key approach to sustainable catalysis is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused over multiple cycles. For instance, lanthanum-based nanocatalysts have demonstrated good reusability for up to six cycles with only a minimal loss of activity. nih.gov Similarly, some iron-based catalysts have shown the potential for reuse in up to seven consecutive runs without a significant drop in performance. mdpi.com The stability of the catalyst under reaction conditions is paramount. For example, the morphology and particle size of certain nanosilica sphere catalysts have been shown to remain stable even after six reuse cycles under ultrasonic irradiation. nih.gov

Catalyst Regeneration:

When catalysts do deactivate, regeneration methods can often restore their activity. Common deactivation mechanisms include the deposition of coke (carbonaceous materials) on the catalyst surface, which blocks active sites. chemcatbio.org A traditional method for coke removal involves high-temperature combustion with an oxygen-containing gas, followed by reduction. google.com However, this can sometimes lead to thermal damage and a reduction in the catalyst's surface area. google.comappliedcatalysts.com

More advanced and gentler regeneration techniques are being developed. One such method involves the reduction of coke deposits with hydrogen at high temperatures, which avoids the use of oxygen and minimizes the risk of catalyst degradation. google.com Other strategies include:

Thermal Treatment: In some cases, controlled thermal treatment in specific atmospheres can remove contaminants and restore catalyst activity. For example, a thermal treatment in an oxygen-chlorine rich atmosphere has been shown to partially regenerate automotive catalysts at temperatures below 500 °C. diva-portal.org

Wet-Chemical Treatment: Washing the catalyst with specific chemical solutions can dissolve and remove poisons and fouling agents. Dilute solutions of oxalic and citric acid have been used to remove contaminants from catalyst washcoats. diva-portal.org

Feedstock Conditioning: To prevent deactivation in the first place, the feedstock can be treated to remove or convert potential coke precursors. chemcatbio.org

The choice of regeneration method depends on the nature of the catalyst, the type of deactivation, and the specific process conditions. appliedcatalysts.com

Table 1: Catalyst Reusability and Regeneration Strategies

| Strategy | Description | Example |

|---|---|---|

| Heterogeneous Catalysis | Utilizes catalysts in a different phase from the reactants, allowing for easy separation and reuse. | Iron-based catalysts have demonstrated reusability for up to seven cycles. mdpi.com |

| Coke Removal by Hydrogenation | Coked catalysts are treated with hydrogen at high temperatures to reduce coke deposits without oxygen. google.com | Regeneration of dehydrogenation catalysts. google.com |

| Thermal Treatment | Controlled heating in a specific atmosphere to remove volatile contaminants. | Oxy-chlorine treatment for automotive catalysts. diva-portal.org |

| Wet-Chemical Washing | Using chemical solutions to dissolve and remove catalyst poisons and foulants. | Washing with dilute oxalic and citric acid solutions. diva-portal.org |

Emerging and Sustainable Synthetic Approaches

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org This has led to the development of more sustainable synthetic routes that are not only environmentally friendly but also more efficient and economical.

Tandem and One-Pot Synthesis Architectures

Tandem and one-pot synthesis strategies are powerful tools in green chemistry that streamline synthetic processes by combining multiple reaction steps in a single reaction vessel. wur.nlmdpi.com This approach avoids the need for isolation and purification of intermediates, which saves time, reduces solvent use, and minimizes waste. mdpi.com

A notable example is the biocatalytic one-pot synthesis of this compound from 1-pentanol. wur.nl This process utilizes a whole-cell biocatalyst to perform a diterminal oxidation and subsequent esterification in a single pot, achieving a concentration of 26.0 mM of the desired product. wur.nl The success of this one-pot synthesis is partly attributed to the higher solubility of the 1-pentanol substrate. wur.nl

Tandem catalytic systems, which combine multiple catalysts to perform sequential reactions, are also being explored. For instance, a tandem system of a heterogeneous and a homogeneous catalyst has been used for the conversion of biomass-derived feedstocks. researchgate.net While this specific example did not target this compound as the primary product, it demonstrates the potential of tandem catalysis for complex transformations. The development of such multi-step, one-pot reactions is a significant step towards more efficient and sustainable chemical manufacturing. mdpi.com

Reaction Chemistry and Mechanistic Investigations of 1,5 Diacetoxypentane

Selective Deacetylation of 1,5-Diacetoxypentane

The selective removal of acetyl groups (deacetylation) from a molecule with multiple acetate (B1210297) functionalities, such as this compound, is a crucial transformation in organic synthesis. This process allows for the controlled unmasking of hydroxyl groups, enabling further chemical modifications at specific positions. The ability to achieve selectivity is paramount, preventing the formation of complex product mixtures that are difficult to separate. tandfonline.com

Catalytic Systems for Controlled Deacetylation (e.g., Dinuclear Dysprosium Complexes)

Several catalytic systems have been developed to achieve controlled deacetylation. Among these, dinuclear dysprosium(III) complexes have emerged as effective and recyclable catalysts. researchgate.netnih.gov For instance, a dinuclear dysprosium complex, [Dy2(hmb)2(OTf)2(H2O)4]⋅HOTf⋅2 THF, has been synthesized and demonstrated to be an air-stable and recyclable catalyst for the deacetylation of various aliphatic, aromatic, and carbohydrate molecules. researchgate.netnih.gov These complexes facilitate the selective removal of acetyl groups under mild conditions, offering an efficient route to partially deacetylated products in high yields. researchgate.net The use of such catalysts represents a green chemistry approach due to their recyclability and reusability. researchgate.net

Other methods for selective deacetylation often involve the use of stoichiometric or excess reagents, which can be basic and may require extended reaction times. researchgate.net In contrast, catalytic systems like the dinuclear dysprosium complexes offer a more efficient and environmentally benign alternative. researchgate.netresearchgate.net

Stereochemical Aspects and Selectivity Control in Deacetylation

The stereochemistry of the substrate can significantly influence the outcome of deacetylation reactions, particularly when using enzymatic catalysts. Lipases, for example, are known to exhibit high regio- and stereoselectivity in the hydrolysis of esters. conicet.gov.ar The selectivity of these enzymes is often dependent on the structure of the substrate and the reaction conditions. conicet.gov.arresearchgate.net

For instance, in the deacetylation of steroid diacetates, the position and configuration of the acetate groups can dictate which group is preferentially removed. conicet.gov.ar Lipase B from Candida antarctica (CALB) has shown poor stereoselectivity with certain steroid isomers, being active with both 16-α and 16-β acetates. conicet.gov.ar Conversely, the regioselectivity of lipases can be influenced by the solvent, with different solvents favoring deacetylation at different positions. conicet.gov.ar

Control over selectivity is a key challenge in the deacetylation of poly-acetylated compounds. tandfonline.com The formation of complex mixtures of tetra-, tri-, di-, and mono-acetates, along with the fully deacetylated product, is a common issue. tandfonline.com Therefore, the careful selection of the catalyst and reaction conditions is essential to achieve the desired selectively deacetylated product. tandfonline.com

Participation of this compound in Complex Reaction Systems

This compound can be both a product and a participant in various complex chemical transformations, particularly in the context of biomass conversion and the synthesis of valuable chemicals.

Formation as a Product in Conversion of Polyhydroxylated Precursors (e.g., Penta-Acetyl-Xylitol)

The formation of this compound can occur during the processing of polyhydroxylated compounds. For example, research into the conversion of penta-acetyl-xylitol has been conducted. researchgate.net While the primary goal of this research was the synthesis of 3-acetoxymethylene-tetrahydrofuran, the complex reaction mixture could potentially contain various partially deacetylated and rearranged products. researchgate.net The synthesis of xylitol (B92547) pentacetate itself is achieved through the acetylation of xylitol using acetic anhydride (B1165640). wikipedia.org

Occurrence and Role in Biomass Conversion Processes (e.g., Catalytic Pyrolysis Bio-Oils)

This compound has been identified as a component in bio-oils produced from the catalytic pyrolysis of biomass. mdpi.com For instance, in the ex situ catalytic pyrolysis of invasive Pennisetum purpureum grass using activated carbon, this compound was detected as one of the miscellaneous oxygenated compounds. mdpi.com Bio-oils are complex mixtures of hundreds of organic compounds, and their composition is highly dependent on the biomass feedstock and the pyrolysis conditions. frontiersin.orgbiofueljournal.combiofueljournal.com

The presence of oxygenated compounds like this compound in bio-oils can be detrimental to their fuel properties, contributing to corrosiveness and lower energy content. mdpi.com Therefore, upgrading processes are often employed to reduce the oxygen content of bio-oils. frontiersin.orgresearchgate.net Catalytic pyrolysis, using catalysts such as zeolites (e.g., ZSM-5), is a common method to improve bio-oil quality by promoting deoxygenation reactions. frontiersin.orgbiofueljournal.com

Intermolecular and Intramolecular Reaction Pathways Involving Diacetate Functionalities

The diacetate functionality in molecules like this compound allows for a variety of intermolecular and intramolecular reactions. These pathways are crucial in synthetic organic chemistry for the construction of complex cyclic and acyclic structures.

Palladium-catalyzed reactions are particularly versatile for transformations involving acetate groups. For example, palladium catalysts can facilitate intramolecular diamination reactions, leading to the formation of cyclic ureas. organic-chemistry.org Similarly, gold-catalyzed intramolecular additions of carboxylates to carbon-carbon multiple bonds are effective for constructing various heterocyclic compounds. beilstein-journals.org

Domino reactions, which involve a sequence of intermolecular and intramolecular transformations in a single pot, offer an efficient approach to complex molecules. organic-chemistry.org For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cycloisomerization has been used to synthesize substituted benzo[b]furans from precursors containing acetate groups. organic-chemistry.org These cascade reactions are advantageous as they can construct multiple bonds in a single operation, often with high functional group tolerance. organic-chemistry.org The choice of catalyst and ligands is critical in directing the reaction towards the desired intermolecular or intramolecular pathway. mdpi.comresearchgate.net

Advanced Analytical Techniques for Characterization and Quantification of 1,5 Diacetoxypentane

Chromatographic Separation and Detection Methods

Chromatography is a fundamental technique for separating mixtures into their individual components. For 1,5-diacetoxypentane, several chromatographic methods are utilized, each offering distinct advantages in terms of sensitivity, selectivity, and application.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. savemyexams.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the compounds between the two phases. libretexts.org

Flame Ionization Detection (FID) is a common detector used in GC. It is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon in the analyte. In one study, GC-FID was used for the quantitative analysis of this compound. The analysis was performed using an Agilent 7890A system with a specific temperature program: starting at 50°C for 1 minute, ramping to 180°C at 15°C/min, then to 230°C at 7°C/min, and finally to 350°C at 30°C/min, holding for 3 minutes. wur.nl Quantification was achieved by using an internal standard, such as tetradecane (B157292) or dodecane, and comparing the peak areas to those of known standards. wur.nl

Mass Spectrometry (MS) , when coupled with GC, provides not only quantitative data but also structural information, making it a definitive identification technique. youtube.comwikipedia.org The GC separates the components of a mixture, and the MS then ionizes each component and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. youtube.com GC-MS analysis of this compound has been performed using a Trace GC Ultra coupled to a DSQII mass spectrometer. wur.nl The temperature program for this analysis involved holding at 50°C for 3 minutes, followed by a ramp to 350°C at 7.5°C/min, and holding for 10 minutes. wur.nl The resulting mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent top peak at an m/z of 43 and a second-highest peak at 68. nih.gov

In a study on polymer deconstruction, GC-MS was instrumental in identifying this compound as a product. mit.edu The analysis confirmed its presence in a mixture that also contained 1,4-diacetoxybutane (B1202567) and 1,6-diacetoxyhexane (B1581304) after a process of acetylation and hydrogenation. mit.edu

| Parameter | GC-FID wur.nl | GC-MS wur.nl |

| Instrument | Agilent 7890A | Trace GC Ultra with DSQII MS |

| Injection Mode | Splitless | Splitless |

| Inlet Temperature | Not specified | 350°C |

| Temperature Program | 50°C (1 min) -> 180°C (15°C/min) -> 230°C (7°C/min) -> 350°C (30°C/min, hold 3 min) | 50°C (3 min) -> 350°C (7.5°C/min, hold 10 min) |

| Internal Standard | Tetradecane or Dodecane | Not applicable for identification |

| Application | Quantitative analysis | Qualitative identification and structural confirmation |

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. researchgate.net While direct HPLC analysis of this compound is less common than GC, it is a valuable tool for analyzing related compounds that may be present in a reaction mixture, such as its diamine precursors. sielc.com For instance, HPLC methods have been developed for the separation of diamines like 1,5-diaminopentane (cadaverine) on a Primesep 200 column. sielc.com This is relevant as this compound can be synthesized from such precursors. The ability to monitor the precursors and potential byproducts is crucial for understanding and optimizing the synthesis of this compound.

In the context of reaction monitoring, HPLC can be used to follow the disappearance of starting materials and the appearance of products over time. researchgate.net For example, a reversed-phase HPLC method was developed to monitor the regioselective deprotection of a related compound, which is a similar application to what would be required for monitoring the synthesis of this compound from its precursors. researchgate.net

| HPLC Method for Related Diamines sielc.com | |

| Column | Primesep 200 |

| Mobile Phase | Water, Acetonitrile (MeCN), and Ammonium formate (B1220265) (AmFm) |

| Detection | Evaporative Light Scattering Detector (ELSD), CAD, or ESI-MS |

| Application | Separation and analysis of 1,3-Diaminopropane, 1,4-Diaminobutane, and 1,5-Diaminopentane |

Thin-Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. ualberta.ca It involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase (like silica (B1680970) gel) and developing it in a suitable solvent system (mobile phase). youtube.com By comparing the spots of the reaction mixture to those of the starting material and the expected product, a chemist can quickly assess whether the reaction is complete. ualberta.carochester.edu For a reaction producing this compound, TLC would be used to observe the disappearance of the starting material's spot and the appearance of a new spot corresponding to the product. rochester.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds. youtube.com

Gas-Liquid Chromatography (GLC) , a subset of gas chromatography, is also employed for reaction monitoring. savemyexams.com In GLC, the stationary phase is a liquid coated on a solid support. savemyexams.com This technique can be used to analyze the composition of a reaction mixture at different time points, providing quantitative data on the conversion of reactants to products. The analysis of cyclic orthoacetates, which can be precursors in reactions leading to diacetoxyalkanes, has been performed using gas chromatography, highlighting its utility in monitoring reactions involving related compounds. oup.com

Thermal Desorption Gas Chromatography-Time of Flight Mass Spectrometry (TD-GC-TOF-MS) for Volatile Profiling

Thermal Desorption (TD) coupled with GC-Time of Flight Mass Spectrometry (TOF-MS) is a highly sensitive method for analyzing volatile organic compounds (VOCs). azom.commeasurlabs.com This technique is particularly useful for detecting trace levels of compounds in a sample. measurlabs.com In TD, volatile compounds are thermally desorbed from a sample and then concentrated before being injected into the GC-MS system. azom.com TOF-MS offers high-speed data acquisition, which is beneficial for comprehensive volatile profiling. azom.com

While specific studies focusing solely on the TD-GC-TOF-MS analysis of this compound are not prevalent, this technique is widely used for the aroma profiling of various products, which often involves the identification of esters like this compound. bham.ac.uknih.gov The high sensitivity and comprehensive data provided by TD-GC-TOF-MS would be advantageous for detecting and identifying this compound in complex matrices where it might be present at low concentrations. cardiff.ac.uk

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of the nuclei (typically ¹H and ¹³C). uomustansiriyah.edu.iq

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. libretexts.org By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound is generated. thermofisher.com For this compound, both Fourier Transform Infrared (FTIR) and Vapor Phase IR spectroscopy provide valuable structural information.

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a widely used method for the qualitative analysis of this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net The presence of the ester functional groups is a dominant feature of the IR spectrum of this compound.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| C=O Stretch (Ester) | 1735 - 1750 |

| C-O Stretch (Ester) | 1200 - 1300 |

| C-H Stretch (Alkane) | 2850 - 3000 |

| C-H Bend (Alkane) | 1350 - 1480 |

This table presents typical IR absorption ranges for the functional groups present in this compound.

Vapor Phase IR Spectroscopy:

Vapor phase IR spectroscopy provides the spectrum of the gaseous form of this compound. This technique is particularly useful for identifying the compound in the gas phase, such as in the headspace analysis of samples. The NIST Chemistry WebBook provides reference spectra for this compound in the vapor phase, which can be used for comparison and identification. nist.gov Data from a Digilab FTS-14 instrument shows the vapor phase IR spectrum of this compound. nih.gov

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. msu.edu It is a highly sensitive method for identifying and quantifying this compound, even in complex mixtures.

Electron Ionization Mass Spectrometry (EI-MS):

In EI-MS, the sample is bombarded with a beam of electrons, causing the molecules to ionize and fragment. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the original molecule's structure. For this compound, the mass spectrum will exhibit a molecular ion peak (the ion of the intact molecule) and several fragment ion peaks resulting from the cleavage of its chemical bonds.

NIST Mass Spectrometry Data Center:

The NIST Mass Spectrometry Data Center provides a comprehensive library of mass spectra. nih.gov This database includes spectra for this compound, which are essential for its identification in unknown samples. nist.govnih.gov The database contains multiple entries for this compound, with key mass-to-charge ratio (m/z) peaks identified. nih.gov For instance, one entry in the main library shows a top peak at m/z 68, with other significant peaks at m/z 43 and 67. nih.gov Another entry in the replicate library shows the most abundant peak at m/z 43, followed by m/z 68 and 67. nih.gov

| Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| Main Library | 70 | 68 | 43 | 67 |

| Replicate Library | 61 | 43 | 68 | 67 |

This table summarizes key data from the NIST Mass Spectrometry Data Center for this compound. nih.gov

Purity Assessment Methodologies

Ensuring the purity of this compound is critical for its application in research and industry. One common method for assessing the purity of esters is through titration.

Acetic Anhydride-Pyridine Method:

The acetic anhydride-pyridine method is a classic chemical method used to determine the hydroxyl group content, which can be adapted for the purity assessment of esters like this compound. orgsyn.orgmedcraveonline.com This method involves the reaction of the compound with a known excess of acetic anhydride (B1165640) in pyridine. sigmaaldrich.com The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of sodium hydroxide. google.com By comparing the titration results of the sample with a blank, the amount of ester can be calculated. google.com Pyridine acts as a catalyst and a solvent that can accept the acid byproducts formed during the reaction. sigmaaldrich.comgoogle.com This method is effective for determining the purity of esters by quantifying the amount of ester present. orgsyn.org

Qualitative and Quantitative Analysis in Complex Biological and Industrial Matrices

The detection and quantification of this compound in complex samples, such as biological tissues or industrial products, present unique challenges due to the presence of interfering substances. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, the volatile components of a sample are separated in a gas chromatograph and then introduced into the mass spectrometer for identification and quantification.

Applications in Biological Matrices:

This compound has been identified as a volatile compound in various biological matrices. For example, it has been detected in studies of melon fruit volatiles. myfoodresearch.comcardiff.ac.uk In a study on melon cultivars, this compound was identified among the volatile compounds using GC-MS. myfoodresearch.com Another study on cut melon fruit also listed this compound as one of the detected volatile organic compounds. cardiff.ac.uk The identification is typically achieved by comparing the retention time and mass spectrum of the unknown peak with those of a known standard or by matching the mass spectrum with a library database like the NIST library. myfoodresearch.comchemijournal.com

Applications in Industrial Matrices:

In industrial settings, GC-MS is used to analyze the composition of various products. For instance, this compound has been identified as a component in bio-oil derived from the pyrolysis of biomass. mdpi.com The quantification in such complex mixtures often involves using an internal standard and creating a calibration curve to ensure accuracy. The National Institute of Standards and Technology (NIST) mass spectra data library is a crucial tool for identifying chemical compounds based on peak matching in these complex samples. mdpi.com

Applications of 1,5 Diacetoxypentane As a Chemical Intermediate and Platform Molecule

Precursor Role in the Synthesis of α,ω-Diols

One of the primary applications of 1,5-diacetoxypentane is its function as a precursor in the synthesis of α,ω-diols, specifically 1,5-pentanediol (B104693). wur.nlresearchgate.net These diols are valuable monomers and chemical intermediates in their own right, serving as building blocks for a variety of polymers, including polyurethanes and polyesters. researchgate.net

The conversion of this compound to 1,5-pentanediol is typically achieved through hydrolysis, a straightforward chemical reaction that removes the acetate (B1210297) groups, leaving hydroxyl groups in their place. This process is significant as it provides a route to diols from alternative feedstocks. For instance, research has demonstrated the efficient biocatalytic conversion of 1-pentanol (B3423595) into this compound, which can then be transformed into the corresponding diol. wur.nl This biocatalytic approach presents a more sustainable alternative to traditional petroleum-based methods for producing diols. wur.nl

In one study, a biocatalytic, one-pot system was developed for the diterminal oxidation and esterification of n-alkanes. Using 1-pentanol as a substrate, this system achieved a notable accumulation of this compound (26.0 mM), highlighting the efficiency of this biological pathway for producing short-chain α,ω-diol precursors. wur.nl The higher water solubility of 1-pentanol compared to longer-chain alkanes likely contributed to the higher titers of this compound. wur.nl

Integration into Polymer Chemistry and Advanced Materials Science

The unique chemical structure of this compound also lends itself to innovative applications in polymer science, particularly in the development of next-generation materials with enhanced properties and end-of-life options.

As a Deconstruction Product in Orthogonally Deconstructable Polysilylether Systems

Recent advancements in polymer chemistry have focused on creating materials that are not only high-performing but also deconstructable and recyclable. Polysilylethers (PSEs) are a class of polymers that have gained attention for their degradable nature due to the presence of labile Si-O-C bonds in their backbone. mdpi.com These polymers can be designed to be "orthogonally deconstructable," meaning they can be broken down into their constituent parts through specific chemical triggers. mit.edursc.org

In the context of PSEs synthesized via entropy-driven ring-opening metathesis polymerization (ED-ROMP), this compound has been identified as a key deconstruction product. rsc.org The deconstruction of these polymers under specific conditions, followed by acetylation and hydrogenation, yields a mixture of diacetoxyalkanes, including 1,4-diacetoxybutane (B1202567), this compound, and 1,6-diacetoxyhexane (B1581304). rsc.org The relative ratios of these products provide valuable insights into the microstructure of the original polymer. rsc.org

The formation of this compound in this process confirms the successful incorporation of specific monomer units into the polymer chain and demonstrates a method for breaking down the polymer into smaller, potentially reusable molecules. rsc.org The following table summarizes the deconstruction products of a polysilylether, highlighting the role of this compound.

| Deconstruction Product | Corresponding Polymer Segment |

| 1,4-Diacetoxybutane | Head-to-Head (HH) |

| This compound | Head-to-Tail/Tail-to-Head (HT/TH) |

| 1,6-Diacetoxyhexane | Tail-to-Tail (TT) |

Table 1: Deconstruction products of a polysilylether and their corresponding polymer segments. rsc.org

Implications for Recyclable Polymer Design and End-of-Life Management

The ability to deconstruct polymers into well-defined chemical intermediates like this compound has significant implications for the design of recyclable polymers and the management of plastic waste. rsc.orgrsc.org Traditional recycling methods often result in downcycling, where the recycled material has lower quality and fewer applications than the original. mdpi.com Chemical recycling, on the other hand, offers a pathway to close the loop by breaking down polymers into their original monomers or other valuable chemical feedstocks, which can then be used to produce new, high-quality polymers. researchgate.neteuropa.eu

The deconstruction of PSEs into this compound and other diacetoxyalkanes is a prime example of this concept in action. rsc.org By designing polymers with cleavable linkages, it becomes possible to control their degradation and recover valuable chemical building blocks that can be reintegrated into the chemical value chain. mit.eduresearchgate.net This approach not only addresses the challenge of plastic waste but also contributes to a more circular economy for plastics. europa.eu

Role in Bio-based Chemical Production and Valorization

The transition towards a bio-based economy has spurred research into the production of chemicals from renewable resources. This compound has been identified as a component in bio-oils derived from lignocellulosic biomass, highlighting its potential role in the valorization of these feedstocks.

Identification as a Component in Bio-Oils Derived from Lignocellulosic Feedstocks

Bio-oils, produced through the pyrolysis of biomass, are complex mixtures of hundreds of chemical compounds. osti.govresearchgate.net While the composition of bio-oil can vary significantly depending on the feedstock and processing conditions, various oxygenated compounds have been identified, including this compound. mdpi.com

In a study on the catalytic pyrolysis of Pennisetum purpureum (Napier grass), this compound was identified as one of the miscellaneous oxygenated compounds in the resulting bio-oil. mdpi.com The presence of such compounds in bio-oils opens up opportunities for their separation and upgrading into higher-value chemicals. The following table shows the chemical composition of bio-oil derived from the pyrolysis of Napier grass.

| Chemical Group | Percentage (%) |

| Phenolic Compounds | 30.24 |

| Ketones | 14.58 |

| Miscellaneous Oxygenated | 15.94 |

| Nitrogenous Compounds | 10.53 |

| Aldehydes | 8.97 |

| Acids | 7.63 |

| Alcohols | 6.11 |

| Furans | 6.00 |

Table 2: Chemical composition of bio-oil from the pyrolysis of Napier grass. mdpi.com

The identification of this compound in bio-oils suggests that it could be a target molecule for separation and purification, contributing to the economic viability of biorefineries. ieabioenergy.com Further research is needed to optimize the production and recovery of this compound from bio-oils, but its presence underscores the potential of biomass as a source of valuable platform chemicals.

Potential as a Precursor for Specialty Chemicals and Other Derivatives

Beyond its applications in the production of α,ω-diols and its role in polymer deconstruction, this compound holds promise as a precursor for a range of specialty chemicals and other derivatives. chemsrc.com Its bifunctional nature, with two reactive acetate groups, allows for a variety of chemical modifications, leading to the synthesis of more complex molecules with specific functionalities.

For example, this compound can be used as a starting material for the synthesis of other 1,5-disubstituted pentane (B18724) derivatives. Through reactions such as amination or oxidation, the diacetate can be converted into diamines or dicarboxylic acids, respectively. researchgate.net These compounds are important monomers for the production of polyamides and other high-performance polymers. researchgate.netnih.gov

Furthermore, the ester linkages in this compound can be cleaved to generate 1,5-pentanediol, which can then be used as a precursor for the synthesis of metal diolates. rsc.org These metal diolates have applications in the preparation of tailor-made oxides at low temperatures. rsc.org The versatility of this compound as a chemical intermediate makes it a valuable platform molecule for the development of a wide array of specialty chemicals with diverse applications.

Theoretical and Computational Chemistry Studies of 1,5 Diacetoxypentane

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure and electronic properties of molecules like 1,5-diacetoxypentane. rsc.org These calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformational flexibility. The inherent flexibility of the pentane (B18724) chain and the rotational freedom of the acetate (B1210297) groups suggest that this compound can exist in numerous conformations with closely spaced energies.

Computational methods can also predict reactivity indicators. For instance, the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. While specific studies on this compound are not extensively documented in public literature, the principles of such calculations are well-established for similar ester compounds. acs.org

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16O4 | PubChem nih.gov |

| Molecular Weight | 188.22 g/mol | PubChem nih.gov |

| XLogP3 | 1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 8 | PubChem nih.gov |

| Exact Mass | 188.10485899 Da | PubChem nih.gov |

Mechanistic Modeling of Reaction Pathways Involving this compound

Mechanistic modeling through computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. For this compound, such studies could be particularly relevant in understanding its formation or degradation. For example, it has been identified as a product in the deconstruction of certain polymers, a process that can be modeled to understand the underlying chemical transformations. mit.edursc.org

The hydrolysis of the ester groups in this compound, a fundamental reaction, can be modeled to understand the influence of catalysts or solvent effects. researchgate.net Theoretical models can elucidate the step-by-step mechanism, whether it proceeds through a tetrahedral intermediate and the role of proton transfer in the process. Similarly, in the context of bio-oil formation where this compound has been detected, computational modeling could help to unravel the complex reaction networks occurring during pyrolysis of biomass. mdpi.com While detailed mechanistic studies specifically targeting this compound are sparse, the methodologies are broadly applied in organic chemistry. scribd.com

Computational Prediction of Spectroscopic Parameters (e.g., Collision Cross Section Values)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, this could include the prediction of its infrared (IR) spectrum, nuclear magnetic resonance (NMR) chemical shifts, and mass spectrometry fragmentation patterns. The NIST WebBook provides experimental IR and mass spectrum data for this compound. nist.gov

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 6963-44-6 | NIST WebBook nist.gov, PubChem nih.gov |

| IUPAC Name | 5-acetyloxypentyl acetate | PubChem nih.gov |

| InChI | InChI=1S/C9H16O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-7H2,1-2H3 | NIST WebBook nist.gov, PubChem nih.gov |

| InChIKey | PIJBVCVBCQOWMM-UHFFFAOYSA-N | NIST WebBook nist.gov, PubChem nih.gov |

Environmental Considerations and Sustainability in 1,5 Diacetoxypentane Research

Application of Green Chemistry Principles in its Synthesis

The traditional synthesis of specialty chemicals often involves multi-step, energy-intensive processes. wur.nl In contrast, the application of green chemistry principles to the synthesis of 1,5-diacetoxypentane offers a pathway to more sustainable production. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Key principles include maximizing atom economy, designing for energy efficiency, and utilizing renewable feedstocks and biocatalysis. acs.orgnih.gov

A significant advancement in this area is the development of biocatalytic, one-pot synthesis routes. Researchers have demonstrated the highly efficient conversion of 1-pentanol (B3423595) to this compound using engineered E. coli cells. wur.nl This biocatalytic approach circumvents the harsh conditions and multiple steps associated with conventional chemical synthesis. wur.nl The process involves the diterminal oxidation of an alkane followed by esterification, showcasing a method that can create α,ω-bifunctional monomers from less complex precursors. wur.nl

The advantages of such a biocatalytic platform include:

Energy Efficiency : Synthetic methods are ideally conducted at ambient temperature and pressure, which minimizes energy requirements and their associated environmental and economic impacts. acs.orgnih.gov Biocatalytic reactions typically occur under mild conditions.

Atom Economy : The principle of atom economy, developed by Barry Trost, emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org One-pot syntheses, like the conversion of 1-pentanol, are inherently more atom-economical as they reduce the number of steps and potential for waste generation. wur.nlacs.org

Use of Safer Solvents : A major goal of green chemistry is to make the use of auxiliary substances like solvents unnecessary or innocuous. skpharmteco.com While research continues, biocatalytic reactions often occur in aqueous media, reducing the need for hazardous organic solvents. researchgate.netskpharmteco.com

The titers for this compound (26.0 mM) in these biocatalytic systems were notably higher than for other diacetoxyalkanes, a phenomenon likely attributed to the higher solubility of the 1-pentanol substrate. wur.nl This demonstrates a promising route for producing precursors for short-chain α,ω-diols in a more sustainable manner. wur.nl

Analysis of Volatile Emissions and Environmental Fate in Specific Contexts (e.g., Food Spoilage Markers)

This compound is a volatile organic compound (VOC), and its detection in various environmental and biological contexts is a subject of ongoing research. VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to be emitted as gases from certain solids or liquids. copernicus.orgnoaa.gov The analysis of these emissions is crucial for understanding a compound's environmental fate and its role as a potential biomarker.

Food Spoilage and Aroma Profiling Research has identified this compound as a volatile compound in fruits. In a study on novel melon cultivars, this compound was detected as one of dozens of volatile compounds during postharvest storage. myfoodresearch.com The profile of these volatiles is critical as they are key contributors to the unique aroma of the fruit and can also indicate spoilage. myfoodresearch.com Similarly, studies on cut melon fruit inoculated with the pathogen Listeria monocytogenes have included this compound in the comprehensive analysis of VOCs to identify potential markers for bacterial contamination. cardiff.ac.uk The detection of specific VOCs can, in principle, be directly applied to food matrices to diagnose the presence of pathogens without the need for culturing. cardiff.ac.uk

Other Contexts Beyond food science, this compound has been identified in other specific contexts. It was detected during the catalytic pyrolysis of invasive Pennisetum purpureum grass, a process aimed at producing bio-oil. mdpi.com It has also been noted in studies involving polymer deconstruction, where analysis of degradation products provides insight into polymer microstructure. mit.edu Furthermore, it was listed among volatile compounds in a study related to the mosquito Anopheles gambiae. ku.ac.ke

The environmental fate of this compound, once emitted, is tied to its properties as a VOC. Such compounds participate in atmospheric chemical reactions and can contribute to the formation of secondary pollutants. copernicus.org However, specific degradation pathways and persistence data for this compound in the environment are not extensively detailed in the reviewed literature.

Table 1: Detection of this compound as a Volatile Compound

Context of Detection Research Focus Significance of Detection Reference Postharvest Melon Storage Investigating changes in volatile compounds, respiration rate, and firmness of new melon cultivars during storage. Identified as a component of the fruit's volatile profile, contributing to aroma and quality assessment. alberta.ca Cut Melon with Listeria monocytogenes Analysis of VOCs to detect bacterial contamination in ready-to-eat fruit. Included in the list of 84 VOCs analyzed to find markers for pathogenic contamination. Catalytic Pyrolysis of Biomass Upgrading bio-oil produced from invasive grass species using activated carbon as a catalyst. Detected as a miscellaneous oxygenated compound in the resulting bio-oil. myfoodresearch.com Polymer Deconstruction Analysis of deconstructed polymer products to understand polymer microstructure. Formation of this compound provided insights into the regiorandom nature of the polymerization process. noaa.gov

Generated code Table of Mentioned Compounds

Compound Name This compound 1-Pentanol α,ω-Diols Listeria monocytogenes Pennisetum purpureum Anopheles gambiae Diacetoxyalkanes

Future Research Directions and Emerging Opportunities for 1,5 Diacetoxypentane

Development of Highly Selective and Stereospecific Catalytic Systems

The synthesis and transformation of 1,5-diacetoxypentane are currently reliant on conventional catalytic methods. A significant frontier for future research lies in the development of advanced catalytic systems that offer high selectivity and stereospecificity.

Future research should focus on designing catalysts that can selectively act on one of the two acetate (B1210297) groups. Selective deacetylation, for instance, would yield 5-acetoxypentan-1-ol, a bifunctional molecule with distinct reactive ends, opening up pathways for the synthesis of complex polymers and fine chemicals. researchgate.net While research has touched upon selective deacetylation, dedicated studies to optimize catalysts for this specific transformation are needed. researchgate.net

Furthermore, the introduction of chirality into the pentane (B18724) backbone would be a significant leap forward. While the this compound molecule itself is achiral, its derivatives could be chiral. Research into stereoselective catalytic systems, such as those employing chiral organolithium reagents or enzyme-based catalysts, could enable the synthesis of enantiomerically pure derivatives from prochiral precursors. pmarketresearch.comscribd.comarchive.orgvdoc.pub The development of catalysts that can facilitate stereospecific reactions, where a specific stereoisomer of the reactant leads to a specific stereoisomer of the product, would be invaluable for applications in pharmaceuticals and specialty polymers. scribd.comarchive.orgvdoc.pub Lanthanide coordination clusters have shown promise in catalyzing various organic transformations with high selectivity and could be an interesting area of exploration for this compound conversions. researchgate.net

Table 1: Research Goals for Advanced Catalytic Systems

| Research Area | Objective | Potential Impact |

|---|---|---|

| Selective Deacetylation | Develop catalysts for the mono-deacetylation of this compound. | Synthesis of bifunctional building blocks (e.g., 5-acetoxypentan-1-ol). |

| Stereospecific Synthesis | Design catalysts for stereospecific transformations of this compound derivatives. | Access to chiral molecules for high-value applications. |

Expansion of Renewable and Biologically Derived Production Routes

The transition to a bio-based economy necessitates the development of production routes from renewable feedstocks. This compound is well-positioned to benefit from this shift, with several promising bio-derived pathways under investigation.

A key area of opportunity is the fermentation and biocatalytic conversion of sugars and biomass. Researchers have successfully demonstrated a biocatalytic, one-pot system using engineered E. coli to produce this compound from 1-pentanol (B3423595). wur.nl In this study, the biocatalyst efficiently converted 1-pentanol, accumulating 26.0 mM of this compound. wur.nl This work provides a strong foundation for optimizing microbial strains and fermentation conditions to increase titers, yields, and productivity, potentially starting from biomass-derived sugars that can be fermented to 1-pentanol.

Another significant route is the processing of lignocellulosic biomass. Studies on the catalytic pyrolysis of invasive grasses, such as Pennisetum purpureum, have identified this compound as a component in the resulting bio-oil. mdpi.comresearchgate.net While the concentration in these complex mixtures can be low (e.g., 0.51% of the identified compounds), this demonstrates the feasibility of obtaining this chemical from non-food biomass. mdpi.comresearchgate.net Future work should focus on optimizing pyrolysis conditions and developing downstream separation and purification technologies to isolate this compound efficiently.

Additionally, research has targeted the conversion of xylitol (B92547), a sugar alcohol derivable from hemicellulose, into this compound as a key intermediate for 1,5-pentanediol (B104693). researchgate.net Although the direct conversion proved challenging in initial studies, this pathway remains a viable and attractive goal for future catalyst development. researchgate.net The precursor, 1,5-pentanediol, can also be sourced from renewable materials like corn or sugarcane, providing an alternative green route to this compound via subsequent esterification. chemicalbook.com

Table 2: Bio-derived Production of this compound

| Production Method | Feedstock | Key Findings | Reference |

|---|---|---|---|

| Biocatalysis | 1-Pentanol | Engineered E. coli produced 26.0 mM this compound. | wur.nl |

| Catalytic Pyrolysis | Pennisetum purpureum grass | Identified as a component of the produced bio-oil. | mdpi.comresearchgate.net |

Exploration of Novel Derivatization and Functionalization Strategies

This compound serves as a stable, less-hygroscopic precursor to the more reactive 1,5-pentanediol, making it an ideal platform for various chemical transformations. researchgate.netchemicalbook.com Future research should systematically explore novel derivatization and functionalization strategies to expand its synthetic utility.

The most direct derivatization is the hydrolysis of the ester groups to yield 1,5-pentanediol, a valuable monomer for polyester (B1180765) and polyurethane production. chemicalbook.comlibretexts.org Beyond complete hydrolysis, selective mono-deacetylation, as mentioned earlier, is a key strategy to produce asymmetrical derivatives. researchgate.net

Pyrolytic elimination reactions present another avenue for functionalization. The pyrolysis of this compound has been reported to yield 1,4-pentadiene, a conjugated diene useful in polymer synthesis and other organic transformations. scribd.comarchive.orgdss.go.th Optimizing this process and exploring the reactivity of the resulting diene could lead to new materials and chemical intermediates.

Further research could focus on transesterification reactions to introduce different functional groups. Reacting this compound with other alcohols or acids under catalytic conditions could lead to a diverse library of pentane-1,5-diyl esters with tailored properties for applications such as specialized plasticizers, lubricants, or solvents. The core principle is to leverage the acetate groups as versatile leaving groups that can be substituted to build more complex molecular architectures.

Advanced Material Science Applications and Multi-Functional Materials Development

The most significant emerging opportunity for this compound is in the field of material science, primarily as a precursor to advanced polymers. Its C5 linear chain offers a unique building block for creating materials with specific properties.

The primary application route is through its conversion to 1,5-pentanediol, which serves as a diol monomer in condensation polymerization. researchgate.netchemicalbook.com This diol is particularly interesting for producing polyesters and polyurethanes. chemicalbook.comjocpr.com Polyesters synthesized with 1,5-pentanediol may exhibit different thermal and mechanical properties compared to those made from more common C4 (1,4-butanediol) or C6 (1,6-hexanediol) diols due to the odd number of methylene (B1212753) units, which can influence crystal packing and flexibility. jocpr.com Future research should focus on the synthesis and characterization of novel copolyesters incorporating 1,5-pentanediol to develop biodegradable polymers with tailored degradation rates and physical properties for packaging and agricultural films. jocpr.com

Furthermore, this compound itself, or its derivatives, could be incorporated into novel polymer backbones. For example, research into polysilylethers has utilized this compound as an analytical standard to understand polymer microstructure, indicating its relevance in the broader field of polymer chemistry. rsc.org There is an opportunity to design and synthesize new classes of polymers, such as poly(ester-ether)s or other multi-functional materials, where the C5 unit can impart specific characteristics like low glass transition temperatures or enhanced flexibility. rsc.org The development of deconstructable or recyclable polymers is a major goal in modern materials science, and designing polymers from precursors like this compound with these lifecycle properties in mind represents a significant research opportunity. rsc.org

Q & A

(Basic) What are the recommended laboratory-scale synthesis methods for 1,5-diacetoxypentane, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves esterification of 1,5-pentanediol with acetic anhydride. Key methodological considerations include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) accelerate esterification. Homogeneous catalysts enable faster kinetics, while heterogeneous catalysts simplify purification.

- Molar ratios : A 1:2 molar ratio of 1,5-pentanediol to acetic anhydride ensures complete di-esterification. Excess anhydride improves yield but requires post-reaction neutralization.

- Purification : Distillation under reduced pressure (e.g., 12 torr) isolates the product, with a boiling point of 244°C . For high-purity applications, column chromatography (silica gel, ethyl acetate/hexane eluent) is advised.

- Alternative routes : Pyrolysis of this compound at elevated temperatures can yield 1,4-pentadiene, though this is more relevant to alkene synthesis than ester production .

(Basic) Which analytical techniques are most robust for characterizing this compound, and how should data be interpreted?

Critical characterization methods include:

- NMR spectroscopy :

- IR spectroscopy : Strong C=O stretching vibrations near 1740 cm⁻¹ confirm ester groups.

- Gas chromatography-mass spectrometry (GC-MS) : Retention time and molecular ion peak (m/z 188.22) validate purity.

- Physical properties : Density (1.022 g/cm³) and refractive index (n²⁰/D 1.427) should align with literature values .

(Advanced) How can pyrolysis of this compound be optimized for selective alkene production, and what mechanistic insights govern this reaction?

Pyrolysis of this compound at 300–400°C produces 1,4-pentadiene via a six-membered cyclic transition state, following a concerted retro-ene mechanism. Key optimization strategies include:

- Temperature control : Maintain a narrow range (±10°C) to minimize side reactions (e.g., decomposition to acetic acid).

- Catalyst-free conditions : Avoid catalysts to prevent competing pathways like radical formation.

- Product trapping : Use cold traps or inert gas flow to isolate volatile alkenes immediately .

(Advanced) How should researchers address discrepancies in purity assessments when using NMR versus GC-MS for this compound?

Discrepancies often arise due to:

- Volatility bias : GC-MS may underestimate high-boiling impurities, whereas NMR detects non-volatile contaminants.

- Signal overlap : Impurities with similar retention times or NMR shifts can skew results.

Mitigation strategies : - Cross-validation : Combine NMR integration with GC-MS area normalization.

- Spiked recovery experiments : Add known impurities to assess method sensitivity.

- Statistical analysis : Apply Bland-Altman plots to quantify agreement between techniques, as demonstrated in analogous studies on salivary biomarkers .

(Advanced) What role does this compound serve in protecting-group chemistry, and how does its reactivity compare to other diacetates?

As a diacetate, it temporarily protects hydroxyl groups during multi-step synthesis. Compared to shorter-chain analogs (e.g., 1,4-diacetoxybutane):

- Steric effects : The pentyl backbone reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.

- Thermal stability : Higher decomposition temperature (vs. 1,2-diacetates) allows use in high-temperature reactions.

Methodological tip : Deprotection via basic hydrolysis (NaOH/EtOH) yields 1,5-pentanediol, monitored by TLC (Rf shift from 0.7 to 0.2 in ethyl acetate) .

(Advanced) How can computational methods like DFT predict the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) enable:

- Transition-state modeling : Visualize retro-ene mechanisms during pyrolysis.

- Solvent effects : Simulate polarity impacts on ester hydrolysis kinetics.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.

Workflow : Optimize geometry → calculate vibrational frequencies → derive thermodynamic parameters (ΔG‡, ΔH‡) .

(Basic) What are the stability and storage guidelines for this compound to prevent degradation?

- Storage conditions : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C.

- Stability markers : Monitor acetic acid formation via pH strips or NMR.

- Shelf life : 12–18 months when stored properly; discard if cloudiness or odor develops .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis/purification to avoid vapor inhalation.

- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.